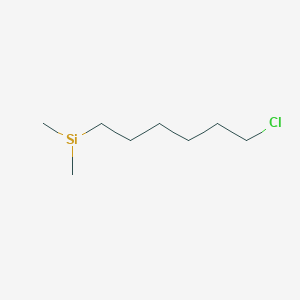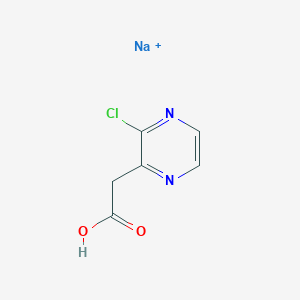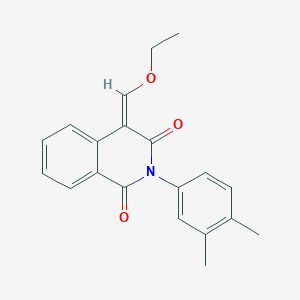
(6-Chlorohexyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chlorohexyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. It is characterized by a silicon atom bonded to two methyl groups and a 6-chlorohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Chlorohexyl)dimethylsilane can be synthesized through the reaction of 6-chlorohexan-1-ol with dimethylchlorosilane in the presence of a base such as imidazole . The reaction typically occurs in a solvent like dichloromethane and requires stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by the hydrolysis of commercially available (chloromethyl)dimethylchlorosilane . This method involves the controlled addition of water to the chlorosilane compound, resulting in the formation of the desired silane product.
Chemical Reactions Analysis
Types of Reactions
(6-Chlorohexyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chlorohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to convert the silane to silanol or siloxane derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes, which are useful in various applications.
Scientific Research Applications
(6-Chlorohexyl)dimethylsilane has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for improved delivery and stability.
Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: This compound is employed in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Chlorohexyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as polymer synthesis and surface modification .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols and amines.
Chlorodimethylsilane: A simpler silane with similar reactivity but different applications.
Uniqueness
(6-Chlorohexyl)dimethylsilane is unique due to its 6-chlorohexyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functional group transformations.
Properties
Molecular Formula |
C8H18ClSi |
|---|---|
Molecular Weight |
177.76 g/mol |
InChI |
InChI=1S/C8H18ClSi/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |
InChI Key |
TYDLHNRYEVQFIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)





![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)

![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)
![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


